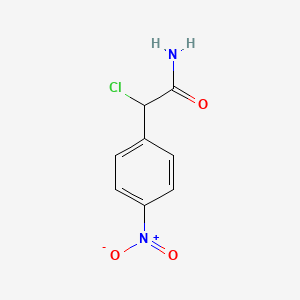

![molecular formula C11H13N3O B6434717 benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 2640958-49-0](/img/structure/B6434717.png)

benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Oxadiazole derivatives are a class of five-membered aromatic heterocyclic compounds that are widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis . They have been designed, synthesized, and evaluated as acetylcholinesterase inhibitors .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .

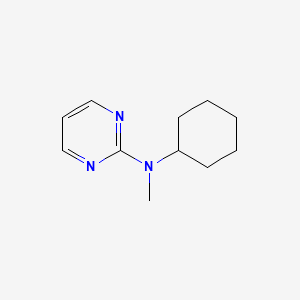

Molecular Structure Analysis

The structure of 1,3,4-oxadiazole derivatives is confirmed by IR, NMR, and high-resolution mass spectra .

Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Applications De Recherche Scientifique

Anti-Cancer Potential

1,3,4-oxadiazole derivatives have garnered attention as potential anti-cancer agents. Their diverse modes of action include targeting growth factors, enzymes, and kinases. Researchers have identified several promising derivatives:

- Benzyl-1H-1,2,3-triazol-4-yl)methyl)-5-phenyl-1,3,4-oxadiazol-2(3H)-one : This compound shows significant anti-cancer activity against HeLa, MDA-MB-231, DU-145, and HEPG2 cancer cell lines. It arrests the cell cycle at the G2/M stage and acts as a tubulin polymerization inhibitor .

- 2-(4’-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole : Comparable to 5-fluorouracil, this derivative exhibits potent cytotoxicity against Caco-2 cell lines .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

1,3,4-oxadiazoles have been designed as potential inhibitors for AChE and BChE. These enzymes play crucial roles in treating dementias and myasthenia gravis .

Material Science Applications

Beyond medicine, 1,3,4-oxadiazoles find utility in material science . Their unique properties make them valuable for developing novel materials.

Antimicrobial Activity

Certain derivatives exhibit antimicrobial properties, making them relevant for combating infections .

Anti-Inflammatory Effects

1,3,4-oxadiazole derivatives also possess anti-inflammatory potential, which could be explored further .

Antioxidant and Antiviral Properties

While more research is needed, these compounds have shown antioxidant and antiviral activities .

Mécanisme D'action

Target of Action

1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors , suggesting that acetylcholinesterase could be a potential target.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can interact with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . This interaction could inhibit the function of acetylcholinesterase, leading to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain.

Biochemical Pathways

Given its potential role as an acetylcholinesterase inhibitor, it may impact the cholinergic system, which plays a crucial role in memory and cognition .

Pharmacokinetics

Some 1,3,4-oxadiazole derivatives have been reported to have moderate to high predicted oral availability , suggesting that benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine might also have good bioavailability.

Result of Action

As a potential acetylcholinesterase inhibitor, it could increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Orientations Futures

Propriétés

IUPAC Name |

N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-14(8-11-13-12-9-15-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPIRPFEYNZMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=NN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)

![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)

![2-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B6434689.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)

![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)

![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)

![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)